molecular formula C16H17NO3 B11798936 Benzyl 2-(furan-3-yl)pyrrolidine-1-carboxylate

Benzyl 2-(furan-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11798936
M. Wt: 271.31 g/mol
InChI Key: MEVAZWJYSOCVIM-UHFFFAOYSA-N
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Description

Benzyl2-(furan-3-yl)pyrrolidine-1-carboxylate is a heterocyclic compound that features a pyrrolidine ring fused with a furan ring and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl2-(furan-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors such as amino acids or amines with aldehydes or ketones.

    Introduction of the Furan Ring: The furan ring can be introduced via a variety of methods, including the use of furan derivatives or through cyclization reactions involving furfuryl alcohol.

    Esterification: The final step involves the esterification of the pyrrolidine-furan intermediate with benzyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods for Benzyl2-(furan-3-yl)pyrrolidine-1-carboxylate may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Benzyl2-(furan-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl2-(furan-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding.

    Industrial Applications: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Benzyl2-(furan-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The furan ring can participate in π-π interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl2-(furan-2-yl)pyrrolidine-1-carboxylate
  • Benzyl2-(thiophen-3-yl)pyrrolidine-1-carboxylate
  • Benzyl2-(pyridin-3-yl)pyrrolidine-1-carboxylate

Uniqueness

Benzyl2-(furan-3-yl)pyrrolidine-1-carboxylate is unique due to the specific positioning of the furan ring, which can influence its reactivity and interaction with biological targets. The presence of the benzyl ester group also provides additional sites for chemical modification, enhancing its versatility in synthetic applications.

Biological Activity

Benzyl 2-(furan-3-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a pyrrolidine ring attached to a furan moiety, which contributes to its unique electronic properties. The presence of the benzyl group enhances its lipophilicity, potentially influencing its biological interactions and solubility.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The furan ring may facilitate π-π stacking interactions, enhancing binding affinity to target proteins. This interaction can modulate enzyme activity or receptor function, leading to therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of furan-containing compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains:

Compound NameMIC (µg/mL)Target Organism
Compound A3.12Staphylococcus aureus
Compound B12.5Escherichia coli
This compoundTBDTBD

These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation.

Neuropharmacological Effects

Research indicates that compounds containing pyrrolidine and furan moieties can influence neuropharmacological pathways. For example:

  • Relaxin-3/RXFP3 System : Studies on related compounds have shown that modifications in the structure can significantly affect antagonist activity at the RXFP3 receptor, which is implicated in stress responses and appetite control .

Case Studies

  • Neuroprotective Effects : A study investigating the effects of pyrrolidine derivatives on cognitive functions found that certain modifications led to improved neuroprotective outcomes in animal models. Compounds that retained the furan structure exhibited enhanced activity compared to their non-furan counterparts.
  • Anticancer Activity : Investigations into benzo[b]furan derivatives demonstrated potent antiproliferative activity against various cancer cell lines, with MIC values indicating significant efficacy . This suggests that this compound may also exhibit anticancer properties.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity Potential
Benzyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylateContains thiophene instead of furanSignificant antimicrobial and neuroprotective effects noted
Benzyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylateContains pyridine ringPotentially different biological activities due to nitrogen heteroatom
Benzyl 2-(indole-3-yl)pyrrolidine-1-carboxylateContains indole ringMay interact differently with biological targets due to indole's aromaticity

Properties

IUPAC Name

benzyl 2-(furan-3-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-16(20-11-13-5-2-1-3-6-13)17-9-4-7-15(17)14-8-10-19-12-14/h1-3,5-6,8,10,12,15H,4,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVAZWJYSOCVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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